Cas no 1324-04-5 (1H-Indene-1,3(2H)-dione,2-benzo[f]quinolin-3-yl-, disulfo deriv.)
![1H-Indene-1,3(2H)-dione,2-benzo[f]quinolin-3-yl-, disulfo deriv. structure](https://it.kuujia.com/scimg/cas/1324-04-5x500.png)
1324-04-5 structure
Nome del prodotto:1H-Indene-1,3(2H)-dione,2-benzo[f]quinolin-3-yl-, disulfo deriv.
1H-Indene-1,3(2H)-dione,2-benzo[f]quinolin-3-yl-, disulfo deriv. Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Indene-1,3(2H)-dione,2-benzo[f]quinolin-3-yl-, disulfo deriv.
- 2-benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid
- 2-benzo[f]quinolin-3-yl-1H-indene-1,3(2H)-dione, disulpho derivative
- DIRECT YELLOW 5
- 1H-Indene-1,3(2H)-dione, 2-benzo(f)quinolin-3-yl-, disulfo deriv.
- 2-(benzo[f]quinolin-3-yl)-1,3-dioxo-2,3-dihydro-1H-indene-4,5-disulfonic acid
- 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, disulpho derivative
- 3(2h)-dione, 2-benzo[f]quinolin-3-yl-1h-indene- disulfo deriv.
- Acid yellow 5 (C.I. 47035)
- 1H-Indene-1,3(2H)-dione, 2-benzofquinolin-3-yl-, disulfo deriv.
- DTXSID30862633
- NS00120989
- 1324-04-5
- 958829-28-2
- SCHEMBL5805942
- 3(2h)-dione, 2-benzo[f]quinolin-3-yl-1h-indene-disulfo deriv.
- 1H-Indene-1,3(2H)-dione,2-benzo[f]quinolin-3-yl-,disulfo deriv.
-
- Inchi: InChI=1S/C22H13NO8S2/c24-20-14-7-10-17(32(26,27)28)22(33(29,30)31)18(14)21(25)19(20)16-9-6-13-12-4-2-1-3-11(12)5-8-15(13)23-16/h1-10,19H,(H,26,27,28)(H,29,30,31)
- Chiave InChI: DGWSYIALHUJWQP-UHFFFAOYSA-N
- Sorrisi: C1=CC=C2C3C=CC(C4C(=O)C5=C(C(=C(S(=O)(O)=O)C=C5)S(=O)(O)=O)C4=O)=NC=3C=CC2=C1
Proprietà calcolate
- Massa esatta: 483.00829
- Massa monoisotopica: 483.008
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 33
- Conta legami ruotabili: 3
- Complessità: 1030
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 173A^2
- XLogP3: 2.1
Proprietà sperimentali
- Densità: 1.71
- Indice di rifrazione: 1.766
- PSA: 155.77
1H-Indene-1,3(2H)-dione,2-benzo[f]quinolin-3-yl-, disulfo deriv. Letteratura correlata
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
1324-04-5 (1H-Indene-1,3(2H)-dione,2-benzo[f]quinolin-3-yl-, disulfo deriv.) Prodotti correlati
- 1240564-63-9(1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one)
- 2639432-57-6(tert-butyl 3-(2-hydroxyethyl)aminobenzoate)
- 1897761-02-2(2H-Pyrido[3,2-b]-1,4-oxazine, 7-fluoro-3,4-dihydro-)
- 3313-26-6((Z)-Thiothixene)
- 1052542-78-5(2-Chloro-N-1-(morpholin-4-yl)-1-phenylpropan-2-ylacetamide Hydrochloride)
- 2415256-20-9(INDEX NAME NOT YET ASSIGNED)
- 17217-57-1(4-methoxy-2-(4-methoxy-2-pyridyl)pyridine)
- 773784-74-0(3-amino-4-methylpentan-2-one)
- 709649-59-2((2-Ethoxy-3-methoxybenzyl)methylamine Hydrochloride)
- 449765-95-1(2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
